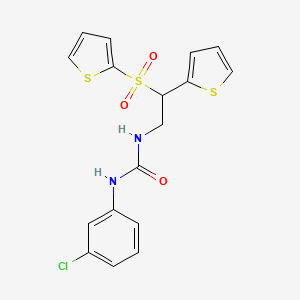

1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S3/c18-12-4-1-5-13(10-12)20-17(21)19-11-15(14-6-2-8-24-14)26(22,23)16-7-3-9-25-16/h1-10,15H,11H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYPJOZSJGRDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-chlorophenyl isocyanate with 2-(thiophen-2-yl)ethylamine to form an intermediate urea derivative.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as thiophene-2-sulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene rings.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: De-sulfonylated derivatives or modified thiophene rings.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea exhibit significant anticancer properties. For instance, studies on thiophene derivatives have shown potential in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis | |

| Compound B | Lung Cancer | Inhibits cell proliferation | |

| Compound C | Prostate Cancer | Cell cycle arrest |

Agricultural Applications

Pesticide Development

The compound is being investigated for its potential use in developing new pesticides. Its structural characteristics allow it to act effectively against various pests while minimizing environmental impact.

Table 2: Efficacy of Thiophene Derivatives as Pesticides

Material Science

Polymer Enhancement

Research shows that incorporating thiophene-based compounds into polymers can enhance their mechanical properties and thermal stability. This application is crucial for developing advanced materials used in various industrial applications.

Table 3: Properties of Polymer Composites with Thiophene Derivatives

| Polymer Type | Additive | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polymer X | Compound F | 50 | 200 |

| Polymer Y | Compound G | 65 | 220 |

Biological Research

Cellular Mechanisms

The compound plays a role in biological research aimed at understanding cellular pathways and mechanisms. This research is essential for drug discovery and the development of therapeutic agents.

Environmental Science

Bioremediation Potential

Studies are being conducted on the role of thiophene compounds in bioremediation processes, particularly their ability to degrade pollutants in contaminated environments.

Case Studies

- Anticancer Activity Study : A recent study demonstrated that a derivative of the compound inhibited tumor growth in xenograft models of breast cancer, showing a significant reduction in tumor size compared to controls.

- Pesticide Efficacy Trial : Field trials revealed that a formulation containing the compound effectively reduced aphid populations by over 80%, demonstrating its potential as an environmentally friendly pesticide.

- Material Properties Evaluation : Research on polymer composites indicated that adding thiophene derivatives could increase tensile strength by up to 30%, paving the way for stronger materials in construction and manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and thiophene groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related urea derivatives (Table 1), focusing on substituents, electronic properties, and inferred pharmacological effects.

Table 1: Structural and Functional Comparisons of Urea Derivatives

Key Observations

Substituent Impact on Activity Thiophene vs. Triazole/Thiadiazole: The target compound’s thiophene rings and sulfonyl group contrast with triazole (Compound T.2) or thiadiazole () substituents. Thiophenes, with sulfur atoms, may favor interactions with hydrophobic pockets or metal ions in enzyme active sites. Sulfonyl Group: The sulfonyl moiety in the target compound increases polarity and metabolic stability compared to esters or ethers (e.g., methoxybenzyl in Compound T.2) .

Chlorophenyl Position and Electronic Effects

- The 3-chlorophenyl group in the target compound and Compound T.2 is meta-substituted, balancing lipophilicity and steric effects. In contrast, 4-chlorophenyl derivatives () exhibit para-substitution, which may alter binding orientation in target proteins .

Heterocyclic Rigidity vs.

Research Findings and Implications

- Kinase Inhibition : Compound T.2’s triazolyl group correlates with VEGFR-2 inhibition, suggesting that electron-rich heterocycles enhance kinase targeting. The target compound’s sulfonyl group may similarly modulate kinase activity, though via distinct electrostatic interactions .

- Immunomodulation: Urea derivatives in inhibit PD-L1 and c-Myc, implying that the target compound’s sulfur-rich structure could influence immune checkpoint pathways .

- Crystallographic Stability : The thiadiazole derivative in exhibits a low R factor (0.068), indicating structural stability. The target compound’s sulfonyl group may promote similar crystallinity, aiding in structure-activity studies .

Biological Activity

1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea, a compound featuring a chlorophenyl moiety and thiophene derivatives, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H14ClN3O2S3

- Molecular Weight : 393.87 g/mol

This unique structure combines a urea linkage with thiophene rings, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the thiophene derivatives.

- Introduction of the chlorophenyl group.

- Urea formation through reactions with isocyanates or equivalent compounds.

The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have indicated that derivatives of thiourea, including the target compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines.

- Case Study Findings :

Antibacterial Activity

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key observations include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(3-Chlorophenyl)-3-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)urea?

- Methodology :

- Use multi-step reactions starting with 3-chloroaniline and thiophene derivatives. Critical steps include urea bond formation via isocyanate intermediates and sulfonylation of the thiophene moiety .

- Optimize solvent choice (e.g., dichloromethane for nucleophilic substitutions, ethanol for condensations) and catalysts (e.g., Pd/C for reductions) to enhance reaction efficiency .

- Employ purification techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using methanol or acetonitrile) to isolate high-purity products .

Q. What analytical techniques are recommended for structural elucidation of this compound?

- Methodology :

- X-ray crystallography (using SHELX software for refinement) to resolve 3D conformation and confirm stereochemistry .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and assess purity. Compare chemical shifts with analogous thiophene-urea derivatives .

- High-resolution mass spectrometry (HRMS) for molecular formula validation, focusing on isotopic patterns of chlorine and sulfur .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology :

- Conduct in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays, leveraging the urea moiety’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s pharmacological profile?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects on bioactivity .

- Introduce steric hindrance (e.g., cyclopropyl groups) near the urea group to evaluate metabolic stability .

- Use QSAR models to correlate molecular descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from kinase inhibition assays .

Q. What computational strategies are effective in predicting target interactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) to map electron density distribution, identifying reactive sites for electrophilic/nucleophilic attacks .

- Conduct molecular docking (AutoDock Vina, GOLD) with crystallographic protein structures (e.g., EGFR or VEGFR2) to predict binding modes and affinity .

Q. How to resolve contradictions in pharmacological data across different assay platforms?

- Methodology :

- Validate purity (>95% via HPLC) and solubility (DMSO stock solutions with sonication) to rule out formulation artifacts .

- Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to confirm target engagement .

Q. What strategies address regioselectivity challenges during sulfonylation of the thiophene moiety?

- Methodology :

- Employ directing groups (e.g., acetyl or methoxy) on thiophene to control sulfonylation position .

- Optimize reaction conditions (e.g., SOCl₂ as a sulfonating agent at 0–5°C) to minimize polysubstitution .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.